ZM-306416 Hydrochloride: A Technical Guide for Researchers
ZM-306416 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, playing a crucial role in the modulation of angiogenesis. This technical guide provides an in-depth overview of ZM-306416 hydrochloride, including its chemical properties, mechanism of action, and biological effects. Detailed experimental protocols for key assays and comprehensive data on its inhibitory activities are presented to support further research and drug development efforts in the field of oncology and other angiogenesis-dependent diseases.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, most notably in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary regulators of this process. ZM-306416 hydrochloride has emerged as a significant small molecule inhibitor targeting VEGFRs, thereby inhibiting the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride |
| Synonyms | CB-676475 |
| CAS Number | 196603-47-1 |
| Molecular Formula | C₁₆H₁₄Cl₂FN₃O₂ |
| Molecular Weight | 370.21 g/mol |
| Solubility | Soluble in DMSO |
| Physical Appearance | Crystalline solid |
Mechanism of Action
ZM-306416 hydrochloride exerts its biological effects by competitively inhibiting the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs. This inhibition prevents the autophosphorylation and activation of the receptors, subsequently blocking downstream signaling pathways. The primary targets are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are the key mediators of VEGF-driven angiogenesis.
VEGF Signaling Pathway
The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This leads to the phosphorylation of specific tyrosine residues in the cytoplasmic domain, creating docking sites for various signaling proteins. These proteins, in turn, activate several downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for promoting cell proliferation, survival, and migration. ZM-306416 hydrochloride effectively abrogates these downstream signals by blocking the initial receptor phosphorylation.
VEGF Signaling Pathway and Inhibition by ZM-306416.
Biological Activity and Data Presentation
ZM-306416 hydrochloride is a potent inhibitor of VEGFR-2 and also shows activity against other related tyrosine kinases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Kinase | IC₅₀ (nM) | Reference |
| VEGFR-2 (KDR) | 100 | |
| VEGFR-1 (Flt-1) | 2000 | |
| EGFR | <10 | [1][2] |
| Abl | 1300 | [1] |
| FGFR-1 | >3-fold selective over VEGFR-2 |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of ZM-306416 hydrochloride. Researchers should optimize these protocols for their specific experimental conditions.
VEGFR Kinase Inhibition Assay (ELISA-based)
This assay measures the ability of ZM-306416 hydrochloride to inhibit the phosphorylation of a substrate by VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 as a substrate
-
96-well microplates
-
ATP
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Procedure:
-
Coat the 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add serial dilutions of ZM-306416 hydrochloride (dissolved in DMSO and then diluted in assay buffer) to the wells.
-
Add the VEGFR-2 enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the plate to remove ATP and unbound reagents.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 60 minutes at room temperature.
-
Wash the plate again.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of ZM-306416 hydrochloride on the proliferation of endothelial cells (e.g., HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of ZM-306416 hydrochloride.
-
Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of VEGFR-2 and downstream signaling proteins like Akt and ERK in response to ZM-306416 hydrochloride treatment.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture endothelial cells and treat with ZM-306416 hydrochloride for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Detect the protein bands using an ECL detection system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Experimental Workflow for Characterizing ZM-306416.
Conclusion
ZM-306416 hydrochloride is a valuable research tool for investigating the roles of VEGFR signaling in angiogenesis and related pathologies. Its potent and selective inhibitory activity makes it a strong candidate for further preclinical and clinical development as an anti-angiogenic agent. The data and protocols presented in this guide are intended to facilitate the ongoing research and development efforts in this important therapeutic area.
